Flurbiprofen
Overview
Description
Flurbiprofen is a member of the phenylalkanoic acid derivative family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is primarily indicated as a pre-operative anti-miotic in an ophthalmic solution and is also used orally for arthritis or dental pain . This compound is a mixed cyclo-oxygenase (COX)-1/COX-2 inhibitor with some selectivity towards COX-1, thereby inhibiting the synthesis of prostaglandins which play a key role in the generation of the inflammatory response .
Mechanism of Action
Target of Action
Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
This compound acts by reversibly inhibiting the COX enzymes . This inhibition blocks the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway . This results in lower concentrations of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound reduces the production of prostaglandins, which are involved in mediating inflammatory responses . Additionally, this compound has been shown to inhibit the translocation of cPLA2α to the plasma membrane, curtailing the availability of arachidonic acid .
Pharmacokinetics
This compound exhibits stereoselectivity in its pharmacokinetics . The absorption of this compound is rapid and almost complete when given orally . It binds extensively to plasma albumin, and substantial concentrations of the drug are attained in synovial fluid . This compound is eliminated following extensive biotransformation to glucuroconjugated metabolites . Approximately 20% of this compound is eliminated unchanged . The excretion of conjugates may be tied to renal function as accumulation of conjugates occurs in end-stage renal disease .
Result of Action
The primary result of this compound’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response . This compound is used for the symptomatic treatment of conditions like rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy and stability . Interactions with other medicinal products can affect the pharmacokinetics and pharmacodynamics of this compound . Furthermore, the polymorphic CYP2C9 enzyme, which metabolizes this compound, can lead to high inter-subject variability in its pharmacokinetics .
Biochemical Analysis
Biochemical Properties
Flurbiprofen exhibits anti-inflammatory, analgesic, and antipyretic activities . It is a potent non-selective inhibitor of prostaglandin biosynthesis in vitro and in vivo, due possibly to the inhibition of endoperoxygenase, which catalyses conversion of arachidonic acid to cyclic endoperoxide . The major metabolite of this compound is 4’-hydroxy-flurbiprofen, which shows little anti-inflammatory activity .
Cellular Effects
This compound has been shown to cause marked inhibition of the secondary phase of platelet aggregation induced by adenosine diphosphate and adrenaline as well as collagen-induced aggregation in vitro and in vivo . It also has potential effects on various types of cells and cellular processes, including effects on gene expression, cell signaling pathways, and cellular metabolism .
Molecular Mechanism
This compound acts primarily to reduce the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX). It inhibits both COX-1 and COX-2 enzymes, which results in decreased formation of prostaglandin precursors . This inhibition of COX enzymes is thought to be responsible for the antipyretic, analgesic, and anti-inflammatory actions of this compound .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed with maximum plasma concentration observed between 0.5 and 3 h after oral administration . The effects of this compound may change over time in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, a study showed that an animal group treated with 10 mg/kg of this compound showed significantly better anti-inflammatory and analgesic effects than a group treated with 500 mg/kg of oil alone .
Metabolic Pathways
This compound is extensively metabolized via hydroxylation by cytochrome P450 (CYP) 2C9 and glucuronidation by UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A9 . The metabolites are primarily eliminated in the kidney and an excreted ratio of unchanged this compound in urine is less than 3% .
Transport and Distribution
This compound is well absorbed after oral administration It is known that this compound is highly bound (>99%) to plasma albumin , which may play a role in its transport and distribution.
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with COX enzymes located in the endoplasmic reticulum and nuclear envelope .
Preparation Methods
Flurbiprofen can be synthesized through various methods. One method involves reacting 4-bromo-2-fluorobiphenyl with magnesium metal to generate Grignard reagent (2-fluoro-[1,1’-biphenyl]-4-yl) magnesium bromide, followed by reaction with ethyl 2-bromopropionate in the presence of titanium tetrachloride (TiCl4) to carry out a coupling reaction. The intermediate this compound ethyl ester is then subjected to alkaline hydrolysis, acidification, and recrystallization to obtain this compound . Another method involves adding 2-(3-fluoro-4-bromophenyl) propionic acid and phenylboronic acid into a water system solvent under alkaline conditions, and carrying out a coupling reaction catalyzed by palladium carbon to obtain this compound .
Chemical Reactions Analysis
Flurbiprofen undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include this compound derivatives with altered functional groups that may exhibit different pharmacological properties .
Scientific Research Applications
Flurbiprofen has a wide range of scientific research applications. In chemistry, it is used to study the behavior of nonsteroidal anti-inflammatory drugs and their interactions with various biological targets. In biology and medicine, this compound is used to investigate its anti-inflammatory, analgesic, and antipyretic activities. It is also used in the development of new drug formulations and delivery systems. In industry, this compound is used in the production of pharmaceuticals and as a reference standard in analytical laboratories .
Comparison with Similar Compounds
Flurbiprofen is comparable to other NSAIDs such as ibuprofen, indomethacin, and phenylbutazone. it has some unique properties, including its selectivity towards COX-1 and its use as a pre-operative anti-miotic in ophthalmic solutions. Similar compounds include ibuprofen, indomethacin, and phenylbutazone .
Properties
IUPAC Name |
2-(3-fluoro-4-phenylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037231 | |
Record name | Flurbiprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flurbiprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.49e-02 g/L | |
Record name | Flurbiprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00712 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flurbiprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Similar to other NSAIAs, the anti-inflammatory effect of flurbiprofen occurs via reversible inhibition of cyclooxygenase (COX), the enzyme responsible for the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway. This effectively decreases the concentration of prostaglandins involved in inflammation, pain, swelling and fever. Flurbiprofen is a non-selective COX inhibitor and inhibits the activity of both COX-1 and -2. It is also one of the most potent NSAIAs in terms of prostaglandin inhibitory activity. | |
Record name | Flurbiprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00712 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
5104-49-4 | |
Record name | Flurbiprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5104-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Flurbiprofen [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005104494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flurbiprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00712 | |
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Record name | flurbiprofen | |
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Record name | Flurbiprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0037231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flurbiprofen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FLURBIPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GRO578KLP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Flurbiprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110-111 °C, 110 - 111 °C | |
Record name | Flurbiprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00712 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flurbiprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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